(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one
CAS No.: 1638771-15-9
Cat. No.: VC2603439
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638771-15-9 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | UMQHWTBHVHLMBC-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)N)OC |
| SMILES | COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC |
Introduction
Chemical Structure and Properties
Structural Features
(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one features a pyrrolidin-2-one core structure, which is a five-membered lactam ring system. The compound possesses an amino group at the 4-position of the pyrrolidinone ring and a 2,4-dimethoxybenzyl substituent attached to the nitrogen atom of the lactam ring. The (R) designation indicates the specific stereochemistry at the 4-position, which is critical for its biological activity and potential pharmaceutical applications.
Physical and Chemical Properties
The compound (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one has the following physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1638771-15-9 |
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| Appearance | Typically a crystalline solid |
| Stereochemistry | R configuration at C-4 |
| Functional Groups | Lactam, amine, methoxy groups |
The presence of both the amino group and the methoxy substituents contributes to the compound's polarity and hydrogen bonding capabilities, influencing its solubility profile and potential for interaction with biological targets.
Structural Comparison with Related Compounds
Several structurally related compounds share similarities with (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one, though with distinct variations that affect their chemical and biological properties. The table below compares our compound of interest with related analogs:
| Compound | Position of Amino Group | Benzyl Substituent Pattern | Key Differences |
|---|---|---|---|
| (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one | 4-position | 2,4-dimethoxy | Reference compound |
| 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | 3-position | 2,4-dimethoxy | Amino group at 3-position instead of 4 |
| 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one | 4-position | 4-methoxy only | Single methoxy group at para position |
| (S)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one | 4-position | 2,4-dimethoxy | Opposite stereochemistry (S vs R) |
These structural variations can significantly influence biological activity, as the position of functional groups and stereochemistry play crucial roles in molecular recognition and binding to biological targets .
Synthesis Methods
Classical Synthetic Approaches
The synthesis of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with (R)-4-amino-2-pyrrolidinone under controlled reaction conditions. This approach allows for the retention of the stereochemistry at the 4-position, which is essential for maintaining the compound's specific biological activities.
The classical synthetic route often employs acidic or basic catalysis to facilitate the reaction. The general reaction scheme involves:
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Preparation of the (R)-4-amino-2-pyrrolidinone starting material
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Condensation with 2,4-dimethoxybenzaldehyde
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Subsequent reduction of the resulting imine intermediate
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Purification through crystallization or chromatographic techniques
Modern Synthetic Strategies
Contemporary approaches to synthesizing (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one and related compounds often involve donor-acceptor cyclopropane chemistry. This strategy has gained attention for its efficiency and ability to create multiple stereogenic centers in a controlled manner .
For instance, researchers have developed methodologies involving the opening of donor-acceptor cyclopropanes with primary amines followed by lactamization and dealkoxycarbonylation. While these strategies have been primarily reported for 1,5-substituted pyrrolidin-2-ones, they provide valuable insights for the synthesis of our target compound as well .
The donor-acceptor cyclopropane approach follows this general sequence:
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Preparation of an appropriately substituted donor-acceptor cyclopropane
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Lewis acid-catalyzed ring opening with a primary amine
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Spontaneous or catalyzed lactamization
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Dealkoxycarbonylation if necessary
Industrial Scale Production Considerations
For industrial-scale production of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one, several important factors must be considered:
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Continuous flow reactors may be employed to improve efficiency and consistency
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Advanced purification techniques like crystallization and chromatography are essential for achieving high purity
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Careful control of reaction parameters is necessary to maintain stereochemical integrity
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Green chemistry principles should be applied to minimize waste and environmental impact
Chemical Reactivity
Reaction Profile
(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one exhibits versatile reactivity due to its multiple functional groups. The key reactive sites include:
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The primary amino group at the 4-position, which can participate in various nucleophilic substitution reactions
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The lactam carbonyl, which can undergo typical carbonyl reactions
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The methoxy groups on the benzyl substituent, which can be modified under specific conditions
Transformation Reactions
Several transformation reactions can be performed on (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one:
| Reaction Type | Reagents | Product Type | Potential Applications |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives | Synthesis of more complex structures |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced derivatives | Modification of functional groups |
| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | N-substituted derivatives | Introduction of new functional groups |
| Protection/Deprotection | Various protecting groups | Protected intermediates | Selective functionalization |
These transformations are valuable in medicinal chemistry for creating libraries of compounds with modified properties and potentially enhanced biological activities.
Stereochemical Considerations
The stereochemistry at the 4-position of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is of paramount importance for its biological activity. Research into related pyrrolidinone compounds has revealed that enantiomeric forms can exhibit significantly different pharmacological profiles. For instance, the (R) and (S) enantiomers of similar pyrrolidinone derivatives have shown distinct binding affinities to target receptors and enzymes .
During chemical transformations, maintaining this stereochemical integrity requires careful selection of reaction conditions and reagents. Reactions should be conducted under mild conditions whenever possible to avoid racemization at the stereogenic center.
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one serves as a valuable pharmaceutical intermediate in the synthesis of drugs targeting various conditions, particularly neurological disorders. Its well-defined stereochemistry and functionalized structure make it an ideal building block for more complex bioactive molecules.
The compound is particularly useful in:
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The synthesis of enzyme inhibitors
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The preparation of receptor modulators
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The development of neuroprotective agents
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The creation of novel heterocyclic compounds with therapeutic potential
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on pyrrolidinone derivatives have provided valuable insights into the importance of specific structural features. For compounds similar to (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one, several key observations have been made:
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The position of the amino group significantly affects binding to target proteins
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The methoxy substituents on the benzyl group contribute to favorable interactions with hydrophobic pockets in target enzymes
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The stereochemistry at the 4-position is crucial for optimal biological activity
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The lactam carbonyl often participates in hydrogen bonding with target proteins
These SAR insights guide the rational design of new derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.
Biological Activities
Mechanism of Action
While specific information on the mechanism of action of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is limited in the provided search results, studies on related pyrrolidinone compounds suggest potential mechanisms. Similar compounds have been investigated as acetylcholinesterase inhibitors, where they bind to the enzyme's active site and prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
The structural features of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one, including its stereochemistry and substitution pattern, likely contribute to specific interactions with biological targets. The amino group may participate in hydrogen bonding, while the dimethoxybenzyl moiety can engage in hydrophobic and π-stacking interactions with aromatic residues in target proteins .
Known Biological Activities
Based on the available research on similar compounds, (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one may exhibit several biological activities:
| Biological Activity | Potential Target | Relevance |
|---|---|---|
| Acetylcholinesterase inhibition | Acetylcholinesterase enzyme | Neurodegenerative disorders |
| Neuroprotection | Various neuronal targets | Brain injury, stroke |
| Antimicrobial activity | Bacterial cell components | Infectious diseases |
| Anticancer properties | Cancer-related enzymes/receptors | Oncology applications |
Future Research Directions
Synthesis Optimization
Future research efforts could focus on optimizing the synthesis of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one to improve yield, purity, and scalability. Potential avenues include:
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Development of catalytic asymmetric routes to enhance stereoselectivity
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Application of flow chemistry techniques for continuous production
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Exploration of greener synthetic methodologies to reduce environmental impact
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Investigation of alternative starting materials and reagents to improve accessibility
Derivative Development
The basic structure of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one offers numerous possibilities for derivative development:
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Modification of the amino group through alkylation, acylation, or other transformations
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Variation in the pattern and nature of substituents on the benzyl group
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Introduction of additional functional groups to the pyrrolidinone ring
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Creation of hybrid molecules by combining this scaffold with other bioactive structures
These structural modifications could lead to compounds with enhanced potency, improved pharmacokinetic properties, or novel biological activities.
Expanded Biological Evaluation
Comprehensive biological evaluation of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one and its derivatives represents a crucial area for future research:
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Systematic screening against a wide range of biological targets
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Detailed mechanistic studies to elucidate precise modes of action
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In vivo evaluation of promising compounds in relevant disease models
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Structure-based design approaches to optimize interactions with specific targets
Such studies would provide valuable insights into the therapeutic potential of this compound class and guide further development efforts.
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